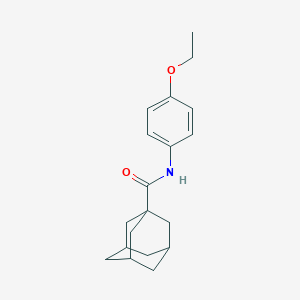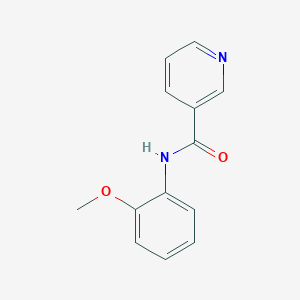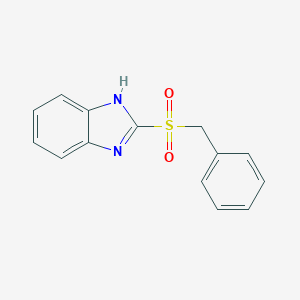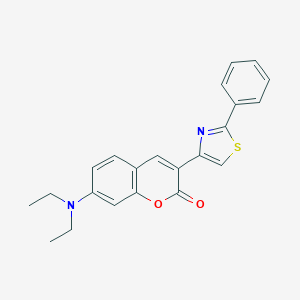![molecular formula C20H12N4O3S B188490 2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione CAS No. 6060-92-0](/img/structure/B188490.png)
2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione, also known as OTQ, is a small molecule inhibitor that has shown potential in treating various diseases. This compound has gained significant attention in the scientific community due to its unique chemical structure and promising therapeutic properties. In
Mécanisme D'action
2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione works by inhibiting the activity of various enzymes and signaling pathways that are involved in disease progression. For example, in cancer research, 2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione inhibits the activity of the enzyme poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair. In inflammation research, 2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione inhibits the activity of the transcription factor NF-κB, which is involved in the expression of inflammatory cytokines. In neurodegenerative disorder research, 2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione inhibits the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in the phosphorylation of tau protein.
Biochemical and Physiological Effects:
2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione has been shown to have a variety of biochemical and physiological effects. In cancer research, 2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione induces apoptosis and inhibits cell proliferation. In inflammation research, 2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione reduces the expression of inflammatory cytokines and inhibits the activity of immune cells. In neurodegenerative disorder research, 2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione protects neurons from oxidative stress and reduces the accumulation of misfolded proteins.
Avantages Et Limitations Des Expériences En Laboratoire
2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione has several advantages for lab experiments, including its high purity, stability, and specificity. However, there are also limitations to using 2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione in lab experiments, including its potential toxicity and limited solubility in water.
Orientations Futures
There are several future directions for research on 2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione. One potential direction is to explore the use of 2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione in combination with other drugs to enhance its therapeutic effects. Another direction is to investigate the potential of 2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione in treating other diseases, such as metabolic disorders and cardiovascular diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione and its potential side effects.
Méthodes De Synthèse
The synthesis of 2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione involves a multi-step process that includes the reaction of 2-aminobenzamide with thiosemicarbazide to form 2-(1,3-thiazol-2-yl)benzimidazole-5-carboxylic acid hydrazide. This intermediate is then reacted with 2-chloro-4,5-dicyano-1,3-benzenedicarboxylic acid to form 2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione. This synthesis method has been optimized to yield high purity and high-quality 2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione for research purposes.
Applications De Recherche Scientifique
2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione has shown potential in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Inflammation research has also shown that 2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione can reduce inflammation by inhibiting the activity of inflammatory cytokines. In neurodegenerative disorder research, 2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione has been shown to protect neurons from oxidative stress and reduce the accumulation of misfolded proteins.
Propriétés
Numéro CAS |
6060-92-0 |
|---|---|
Nom du produit |
2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione |
Formule moléculaire |
C20H12N4O3S |
Poids moléculaire |
388.4 g/mol |
Nom IUPAC |
2-[[4-oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C20H12N4O3S/c25-17-12-5-1-2-6-13(12)18(26)23(17)11-16-22-15-8-4-3-7-14(15)19(27)24(16)20-21-9-10-28-20/h1-10H,11H2 |
Clé InChI |
LYPBXHUDCVHGIC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC4=CC=CC=C4C(=O)N3C5=NC=CS5 |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC4=CC=CC=C4C(=O)N3C5=NC=CS5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 3-oxo-3H-benzo[f]chromene-2-carboxylate](/img/structure/B188409.png)











